8-Acetoxiquinolina

Descripción general

Descripción

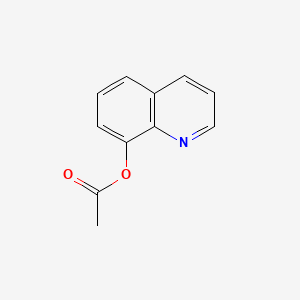

8-Acetoxyquinoline is a chemical compound with the molecular formula C11H9NO2 . It is also known by other names such as 8-Chinolinyl-acetat, 8-Quinolinol, 8-acetate, and quinolin-8-yl acetate .

Synthesis Analysis

While specific synthesis methods for 8-Acetoxyquinoline were not found in the search results, there are related studies on the synthesis of 8-Hydroxyquinoline derivatives . For instance, 8-Hydroxyquinoline has been coupled with diazonium salt obtained from 2-amino-6-nitrotoluene and 4-chloro-aniline to prepare novel 8-Hydroxyquinoline-based azo dyes .

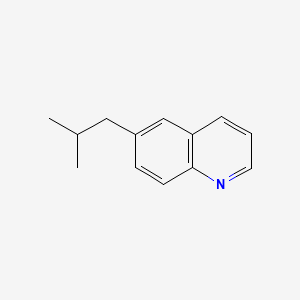

Molecular Structure Analysis

The molecular structure of 8-Acetoxyquinoline consists of 11 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The average mass is 187.195 Da and the monoisotopic mass is 187.063324 Da .

Physical and Chemical Properties Analysis

8-Acetoxyquinoline is a solid substance . Its melting point is between 53-57° C . The molecular weight is 187.20 .

Aplicaciones Científicas De Investigación

Actividad Biológica

Los compuestos que contienen el núcleo de 8-hidroxiquinolina (8-HQ), como la 8-Acetoxiquinolina, exhiben una amplia gama de actividades biológicas, incluidos efectos antimicrobianos, anticancerígenos y antifúngicos . Han atraído la atención de químicos, químicos medicinales y profesionales de las ciencias de la salud . Una serie de medicamentos recetados incorporan este grupo, y numerosas moléculas basadas en 8-HQ se pueden utilizar para desarrollar compuestos líderes potentes con buena eficacia y baja toxicidad .

Propiedades Anticancerígenas

Los derivados de 8-HQ, incluida la this compound, han mostrado propiedades anticancerígenas prometedoras . Se ha encontrado que son efectivos contra varios tipos de cáncer, lo que los convierte en posibles bloques de construcción para varios andamios farmacológicamente activos .

Propiedades Antivirales

Los derivados de 8-HQ también exhiben propiedades antivirales . Se pueden utilizar en el desarrollo de fármacos contra diversas enfermedades virales .

Propiedades Antibacterianas

Se ha encontrado que los derivados de 8-HQ poseen actividades antibacterianas . Se pueden utilizar en el desarrollo de nuevos fármacos antibacterianos .

Tratamiento de la Enfermedad de Alzheimer

Los derivados de 8-HQ han mostrado potencial en el tratamiento de la enfermedad de Alzheimer . Se pueden utilizar en el desarrollo de fármacos contra esta enfermedad neurodegenerativa .

Detección de Iones Metálicos

La this compound se ha utilizado como quimiosensor para iones alcalinos representativos (Na+, K+), iones alcalinotérreos (Mg2+, Ca2+) e iones de metales de transición (Ni2+, Cu2+, Zn2+, Hg2+, Pb2+, Cd2+) . Muestra un comportamiento de detección fluorescente hacia estos iones .

Precipitación de 8-Hidroxiquinolatos Metálicos

La this compound se ha utilizado en la precipitación de 8-hidroxiquinolatos metálicos a partir de una solución homogénea . Este proceso es importante en diversas aplicaciones químicas e industriales .

Síntesis de Otros Compuestos

La this compound se puede utilizar como material de partida en la síntesis de otros compuestos . Desempeña un papel crucial en la preparación de diversas sustancias químicas .

Mecanismo De Acción

8-Acetoxyquinoline, also known as quinolin-8-yl acetate, is an organic compound with the molecular formula C11H9NO2 . This article will discuss its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Mode of Action

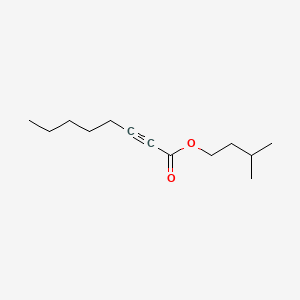

It is known to be used as a reagent in organic synthesis, participating in esterification reactions, condensation reactions, and acid-catalyzed reactions . .

Safety and Hazards

Safety data for 8-Acetoxyquinoline suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

Propiedades

IUPAC Name |

quinolin-8-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPCTRNDYNHZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180642 | |

| Record name | 8-Quinolinol, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2598-29-0 | |

| Record name | 8-Acetoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Acetoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2598-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinol, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-quinolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Acetoxyquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CKX3NX6YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

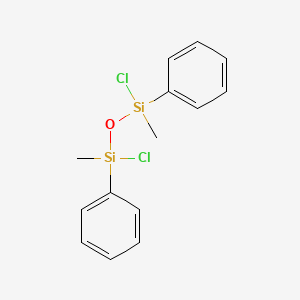

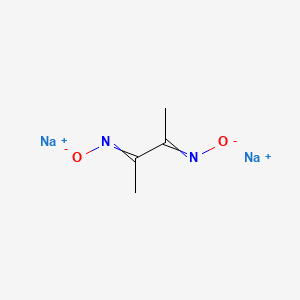

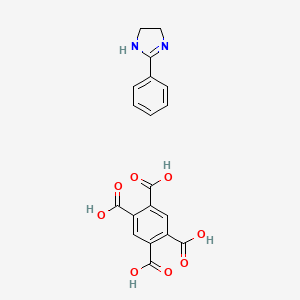

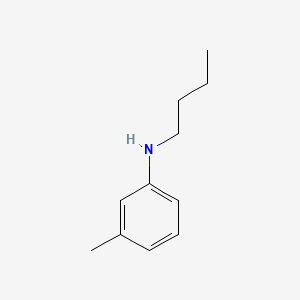

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-METHYL-1-(3-SULFOPROPYL)NAPHTHO[1,2-D]THIAZOLIUM INNER SALT](/img/structure/B1581826.png)

![Ethanol, 2-[(6-amino-2-naphthalenyl)sulfonyl]-](/img/structure/B1581832.png)

![Butanamide, 2-[(4-chloro-2-nitrophenyl)azo]-3-oxo-N-phenyl-](/img/structure/B1581837.png)

![3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]](/img/structure/B1581847.png)